molecular formula C11H16Cl2F2N2 B2897161 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride CAS No. 2551119-63-0

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride

Cat. No.: B2897161
CAS No.: 2551119-63-0
M. Wt: 285.16
InChI Key: HZBGETAAPNLQNZ-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenyl group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride typically involves the reaction of 3,5-difluoroaniline with 1-methylpiperazine. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline . This intermediate is then reacted with 1-methylpiperazine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
  • 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Uniqueness

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of a piperazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,5-difluorophenyl)-1-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2.2ClH/c1-15-3-2-14-7-11(15)8-4-9(12)6-10(13)5-8;;/h4-6,11,14H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBGETAAPNLQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC(=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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